乙酰基布拉地kinin盐

描述

Bradykinin acetate salt is a synthetic derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes. Bradykinin is a pro-inflammatory peptide that acts through G-protein-coupled receptors, leading to vasodilation, smooth muscle contraction, and increased capillary permeability . The acetate salt form is often used in research and industrial applications due to its stability and solubility properties.

科学研究应用

Bradykinin acetate salt has a wide range of applications in scientific research:

Chemistry: Used as a standard in peptide synthesis and analysis.

Biology: Employed to study cellular signaling pathways and receptor interactions.

Medicine: Investigated for its role in inflammation, pain, and cardiovascular diseases.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

作用机制

Target of Action

Bradykinin acetate salt primarily targets G-protein-coupled receptors . It is a pro-inflammatory peptide that plays a significant role in various physiological processes . The compound’s primary targets are the Bradykinin Receptor B2 (B2R), which is a G protein-coupled receptor .

Mode of Action

Bradykinin acetate salt interacts with its targets, leading to the activation of sphingolipid metabolism . When fibroblasts are treated with bradykinin, there is a rapid and significant increase in ceramide, followed by a transient rise in sphingosine content . This interaction results in changes at the cellular level, contributing to the compound’s overall effect.

Biochemical Pathways

Bradykinin acetate salt affects several biochemical pathways. It is involved in the kallikrein-kinin system (KKS), where it is associated with an inflammatory response pathway with diverse vascular permeability functions . The compound is generated from high molecular weight kininogens (HMWK) by the enzyme kallikrein . There is also compelling evidence that plasmin, a fibrinolytic enzyme, can generate bradykinin after HMWK cleavage .

Pharmacokinetics

It is known that a class of drugs called angiotensin-converting-enzyme inhibitors (ace inhibitors) can increase bradykinin levels by inhibiting its degradation, thereby increasing its blood pressure-lowering effect .

Result of Action

The action of bradykinin acetate salt leads to various molecular and cellular effects. It promotes inflammation, causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor, and makes veins constrict, leading to leakage into capillary beds due to the increased pressure in the capillaries . It also activates pain receptors, induces smooth muscle contraction, and activates Ca2±dependent nitric oxide synthetase .

生化分析

Biochemical Properties

Bradykinin acetate salt interacts with various enzymes, proteins, and other biomolecules. It signals primarily through the Bradykinin Receptor B2 (B2R), a G protein-coupled receptor (GPCR) coupled to the G protein family . The activation of B2R leads to a signaling cascade involving downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . These interactions play a crucial role in the biochemical reactions involving bradykinin acetate salt .

Cellular Effects

Bradykinin acetate salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to protect endothelial cells from oxidative stress-induced senescence .

Molecular Mechanism

The molecular mechanism of action of bradykinin acetate salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The activation of B2R by bradykinin acetate salt leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca2+ ions . These secondary messengers modulate the production of nitric oxide or prostaglandins .

Metabolic Pathways

Bradykinin acetate salt is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.

Transport and Distribution

Bradykinin acetate salt is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation

准备方法

Synthetic Routes and Reaction Conditions: Bradykinin acetate salt is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of bradykinin acetate salt follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The final product is often lyophilized to obtain a stable powder form .

化学反应分析

Types of Reactions: Bradykinin acetate salt undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride, in aqueous or alcoholic solutions.

Substitution: Nucleophilic reagents like amines or thiols, under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

相似化合物的比较

Angiotensin II: Another peptide involved in blood pressure regulation.

Substance P: A neuropeptide that plays a role in pain perception.

Vasopressin: A peptide hormone that regulates water balance and blood pressure.

Uniqueness: Bradykinin acetate salt is unique due to its potent vasodilatory and pro-inflammatory effects. Unlike other peptides, bradykinin has a significant impact on vascular permeability and smooth muscle contraction, making it a valuable tool in research and therapeutic applications .

属性

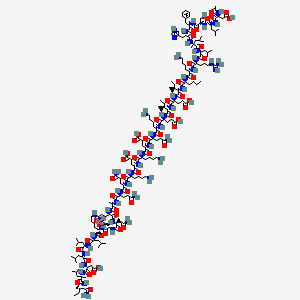

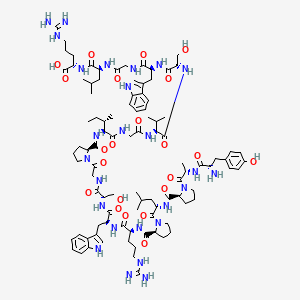

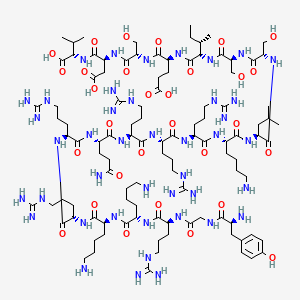

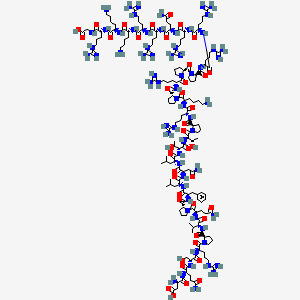

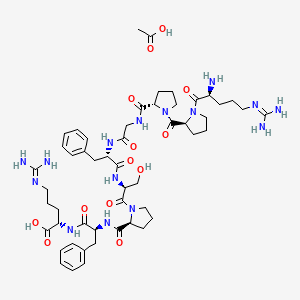

IUPAC Name |

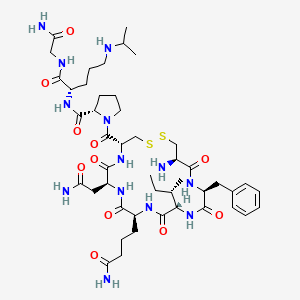

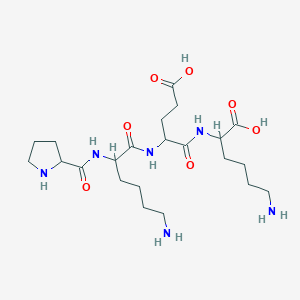

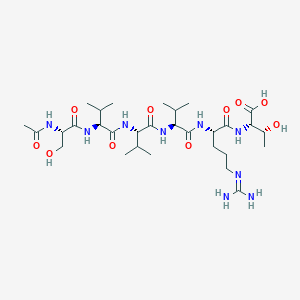

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGBULRGBBKXHS-MIEKKPBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1120.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6846-03-3 | |

| Record name | 6846-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。